molecular formula C7H7Cl2NO2 B15325389 3-Chloro-2-methylpyridine-4-carboxylicacidhydrochloride

3-Chloro-2-methylpyridine-4-carboxylicacidhydrochloride

Cat. No.: B15325389
M. Wt: 208.04 g/mol
InChI Key: CLEZFSHMWVEDHM-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a pyridine backbone substituted with a chlorine atom at position 3, a methyl group at position 2, and a carboxylic acid group at position 3. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and chemical synthesis applications.

Properties

Molecular Formula

C7H7Cl2NO2

Molecular Weight

208.04 g/mol

IUPAC Name

3-chloro-2-methylpyridine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H6ClNO2.ClH/c1-4-6(8)5(7(10)11)2-3-9-4;/h2-3H,1H3,(H,10,11);1H

InChI Key

CLEZFSHMWVEDHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Cl)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride typically involves the chlorination of 2-methylpyridine-4-carboxylic acid. This process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound often employs a scalable process that ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step. The final product is then purified through crystallization or recrystallization techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable catalyst.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the development of bioactive compounds and pharmaceuticals.

    Medicine: The compound is a key intermediate in the synthesis of drugs for various therapeutic applications.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes or receptors, leading to its desired biological effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below compares 3-chloro-2-methylpyridine-4-carboxylic acid hydrochloride with related pyridine and pyrimidine derivatives:

Compound Name Substituents & Positions Functional Groups Molecular Weight (g/mol) Key Applications/Properties
3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride Cl (3), CH₃ (2), COOH (4) + HCl Carboxylic acid, hydrochloride salt ~220.9 (estimated) Pharmaceutical intermediates, solubility enhancement
4-Chloro-2-hydroxypyridine-3-carboxylic acid Cl (4), OH (2), COOH (3) Carboxylic acid, hydroxyl 173.55 Organic synthesis, metal chelation
4-Chloro-N-methylpyridine-2-carboxamide hydrochloride Cl (4), CONHCH₃ (2) + HCl Carboxamide, hydrochloride salt ~224.1 (estimated) Drug candidates (e.g., kinase inhibitors)
LY2409881 hydrochloride Chloropyrimidine, thiophene, piperazine Thiophene-carboxamide, HCl 485.04 (free base basis) Anticancer research (preclinical)
Pyridoxal hydrochloride CH₃ (2), hydroxymethyl (5), aldehyde (4) + HCl Aldehyde, hydroxyl, HCl 241.63 Vitamin B6 derivative, coenzyme

Key Differences in Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 4-chloro-2-hydroxypyridine-3-carboxylic acid .
  • Reactivity : The carboxylic acid group at position 4 enables esterification or amidation reactions, distinguishing it from carboxamide derivatives (e.g., 4-chloro-N-methylpyridine-2-carboxamide hydrochloride) .
  • Bioactivity : Unlike LY2409881 hydrochloride, which contains a thiophene-piperazine moiety for anticancer activity , the target compound’s simpler structure may favor antimicrobial or anti-inflammatory applications.

Analytical Methodologies

  • HPLC : Used for quantifying hydrochloride salts (e.g., Nicardipine hydrochloride , Jatrorrhizine hydrochloride ). Similar methods can resolve the target compound from impurities.

  • Spectrophotometry : Employed for memantine hydrochloride ; applicable to the target compound’s UV-active pyridine ring.

Biological Activity

3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride (commonly referred to as 3-Cl-2-Me-Py-4-COOH·HCl) is a compound that has garnered attention for its potential biological activities and applications in pharmaceutical and agricultural chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

The chemical structure of 3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride is characterized by a pyridine ring with a chlorine atom at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position. Its molecular formula is C7H6ClNO2C_7H_6ClNO_2 with a molecular weight of approximately 173.59 g/mol .

Mechanisms of Biological Activity

The biological activity of 3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride can be attributed to its ability to interact with various biomolecular targets. The compound has been investigated for its role as an intermediate in the synthesis of active pharmaceutical ingredients, suggesting potential therapeutic applications.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could affect cellular processes.
  • Receptor Interaction: It may interact with receptors that modulate physiological responses, leading to pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) . While specific data on 3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.

Case Studies

  • Synthesis and Biological Evaluation:
    • A study focused on synthesizing various pyridine derivatives, including those similar to 3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride, evaluated their inhibitory effects on human kinases. The findings revealed that structural modifications significantly influenced potency against target enzymes .
  • Pharmacokinetic Studies:
    • Pharmacokinetic evaluations have been conducted on related compounds to assess absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding the therapeutic potential and safety profile of new drug candidates derived from similar structures .

Data Table: Summary of Biological Activities

Activity TypeCompound/AnalogObserved EffectReference
AntimicrobialPyridine DerivativeEffective against MRSA
Enzyme InhibitionRelated Pyridine CompoundsInhibition of human kinases
PharmacokineticsAnalog with Similar StructureFavorable ADME profile

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